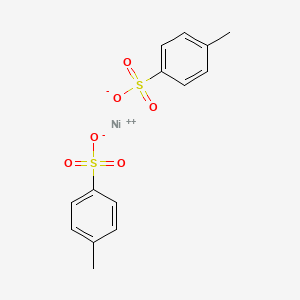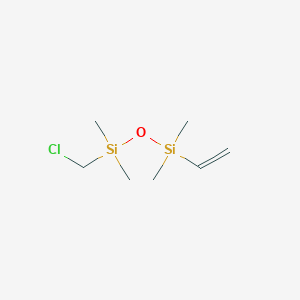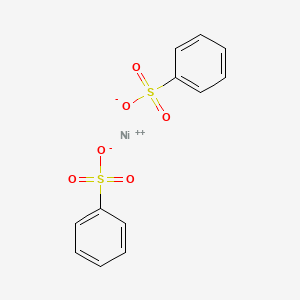![molecular formula C10H18Cl2N2O2 B1590946 N-[6-[Carbonochloridoyl(methyl)amino]hexyl]-N-methylcarbamoyl chloride CAS No. 99191-71-6](/img/structure/B1590946.png)
N-[6-[Carbonochloridoyl(methyl)amino]hexyl]-N-methylcarbamoyl chloride
Descripción general
Descripción
N-[6-[Carbonochloridoyl(methyl)amino]hexyl]-N-methylcarbamoyl chloride, commonly known as CMH, is a chemical compound that has gained attention in the scientific community due to its potential as a research tool.
Mecanismo De Acción
As previously mentioned, CMH inhibits the enzyme FAAH, which breaks down anandamide. Anandamide is an endocannabinoid that binds to cannabinoid receptors in the body, producing a variety of physiological effects. By inhibiting FAAH, CMH increases the levels of anandamide, leading to increased activation of cannabinoid receptors.
Biochemical and Physiological Effects
Studies have shown that CMH can produce a variety of physiological effects, including analgesia, anti-inflammatory effects, and anxiolytic effects. These effects are thought to be mediated by the increased activation of cannabinoid receptors due to increased levels of anandamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CMH in lab experiments is its selectivity for FAAH inhibition. This allows researchers to study the effects of anandamide specifically, without affecting other physiological processes. However, one limitation of using CMH is its potential toxicity. Studies have shown that CMH can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving CMH. One area of interest is the potential therapeutic applications of CMH for conditions such as chronic pain and anxiety disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of CMH, as well as its potential toxicity. Finally, the development of more selective FAAH inhibitors may lead to improved research tools for studying the endocannabinoid system.
Aplicaciones Científicas De Investigación
CMH has been used in scientific research as a tool to study the function of the endocannabinoid system. Specifically, CMH has been used as a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down the endocannabinoid anandamide. By inhibiting FAAH, CMH increases the levels of anandamide in the body, allowing researchers to study the effects of this endocannabinoid on various physiological processes.
Propiedades
IUPAC Name |
N-[6-[carbonochloridoyl(methyl)amino]hexyl]-N-methylcarbamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18Cl2N2O2/c1-13(9(11)15)7-5-3-4-6-8-14(2)10(12)16/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMVQHFENMMYDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCCCN(C)C(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801257555 | |
| Record name | Carbamic chloride, 1,6-hexanediylbis[methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801257555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-dimethyl-N,N'-hexanediyl-bis-carbamoyl chloride | |
CAS RN |
99191-71-6 | |
| Record name | Carbamic chloride, 1,6-hexanediylbis[methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99191-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic chloride, 1,6-hexanediylbis[methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801257555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1590863.png)












